(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid
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Overview
Description
(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid is a boronic acid derivative of the tetrahydroisoquinoline class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Oxidation: The tetrahydroisoquinoline core is then oxidized to introduce the oxo group at the 1-position. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Boronic Acid Introduction: The final step involves the introduction of the boronic acid group at the 5-position. This can be done through a borylation reaction using reagents such as bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations for industrial synthesis include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener and more sustainable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group, forming hydroxy derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (Pd(PPh3)4), bases such as potassium carbonate (K2CO3).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various aryl or vinyl-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)boronic acid is used as a versatile building block for the synthesis of complex organic molecules. Its boronic acid group allows for easy functionalization through cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure is similar to that of natural alkaloids, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat neurodegenerative diseases and infections due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the
Properties
IUPAC Name |
(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c12-9-7-2-1-3-8(10(13)14)6(7)4-5-11-9/h1-3,13-14H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMKSWXMQAFUBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CCNC(=O)C2=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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